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Compound of Interest

Compound Name: Anhydrovinblastine

Cat. No.: B1203243 Get Quote

Anhydrovinblastine, a significant member of the vinca alkaloid family, serves as a crucial

intermediate in the biosynthesis of the potent anticancer drugs vinblastine and vincristine. This

semisynthetic derivative of vinblastine itself exhibits notable antineoplastic activity, primarily

through its interaction with tubulin and subsequent disruption of microtubule dynamics. This in-

depth guide provides a comprehensive overview of the chemical structure, properties, and

biological activities of anhydrovinblastine, tailored for researchers, scientists, and

professionals in the field of drug development.

Chemical Structure and Properties
Anhydrovinblastine is a complex dimeric indole alkaloid, formed by the coupling of two

monomeric precursors, catharanthine and vindoline.[1] Its intricate structure is fundamental to

its biological function.

Table 1: Chemical Identifiers for Anhydrovinblastine
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Identifier Value

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-

12-ethyl-4-[(13S,15S)-17-ethyl-13-

methoxycarbonyl-1,11-

diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-

4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-

methoxy-8-methyl-8,16-

diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca

-2,4,6,13-tetraene-10-carboxylate[2]

Molecular Formula C₄₆H₅₆N₄O₈[2][3]

CAS Number 38390-45-3[2][3]

SMILES

CCC1=C[C@@H]2C--INVALID-LINK--

CCc1c([nH]c3ccccc13)--INVALID-LINK--

(C(=O)OC)c1cc2c(cc1OC)N(C)

[C@@H]1[C@]22CCN3CC=C--INVALID-LINK--

([C@@H]23)--INVALID-LINK--

[C@]1(O)C(=O)OC[4]

InChI

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-

45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-

13-10-11-14-34(30)47-37)33-22-32-35(23-

36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-

43(9-2,38(44)50)40(58-

27(3)51)46(39,54)42(53)57-7/h10-14,16,21-

23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-

7H3/t29-,38-,39+,40+,43+,44+,45-,46-/m0/s1[5]
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Property Value Source

Molecular Weight 792.96 g/mol [4]

LogP (calculated) 4 [6]

Hydrogen Bond Donors 2 [6]

Hydrogen Bond Acceptors 11 [6]

Solubility
Soluble in Chloroform and

DMSO
[4][7]

Melting Point Data not available

Boiling Point Data not available

pKa Data not available

Mechanism of Action and Biological Activity
Anhydrovinblastine, like other vinca alkaloids, exerts its cytotoxic effects by targeting the

tubulin protein, a fundamental component of microtubules.[2][3] By binding to β-tubulin, it

inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule

dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome

segregation during cell division. Consequently, the cell cycle is arrested in the M phase,

ultimately leading to apoptosis (programmed cell death).[2][3]

Beyond its direct impact on mitosis, the disruption of microtubule integrity by vinca alkaloids

triggers a cascade of downstream signaling events that contribute to their anticancer activity.

These include:

Activation of the JNK/MAPK Pathway: Vinca alkaloids have been shown to induce prolonged

activation of the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein

kinase (MAPK) family. This activation is often mediated by an increase in reactive oxygen

species (ROS) and is a critical step in initiating apoptosis.[8][9]

Modulation of Bcl-2 Family Proteins: The JNK activation can lead to the downregulation of

anti-apoptotic proteins like Mcl-1 and the phosphorylation of Bcl-2, further promoting

apoptosis.[8][10]
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Induction of DNA Damage: Aberrant JNK activation in prometaphase can also lead to DNA

damage, contributing to the cytotoxic effects of these compounds.[8]

Involvement of the PI3K/Akt Pathway: The PI3K/Akt/mTOR signaling pathway, which is

crucial for cell survival and proliferation, can be modulated by compounds that affect

microtubule dynamics. Colchicine, another microtubule-targeting agent, has been shown to

induce apoptosis through the suppression of this pathway.[11]
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Anhydrovinblastine's cellular mechanism of action.

Cytotoxicity
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Anhydrovinblastine exhibits potent cytotoxic activity against various cancer cell lines. While

extensive panels of IC50 values for anhydrovinblastine are not widely published, studies on

its derivatives provide insight into its potency. For instance, in a study evaluating a series of

anhydrovinblastine amide derivatives, anhydrovinblastine itself (referred to as 1a) was used

as a positive control, and a related potent compound (12b) showed a similar cytotoxic potency.

[12] This suggests that anhydrovinblastine has significant anti-proliferative effects.

Resistance to vinca alkaloids, including anhydrovinblastine, is a significant clinical challenge.

A primary mechanism of resistance is the overexpression of the P-glycoprotein (P-gp) efflux

pump, which actively transports the drugs out of cancer cells, reducing their intracellular

concentration and efficacy.[13]

Experimental Protocols
Synthesis of Anhydrovinblastine
Anhydrovinblastine is most commonly synthesized through the biomimetic coupling of

catharanthine and vindoline. A widely adopted method utilizes an iron(III)-mediated coupling

followed by reduction.[14]

Protocol: Iron(III)-Mediated Coupling of Catharanthine and Vindoline

Reactant Preparation: In a suitable reaction vessel, dissolve catharanthine and vindoline in a

1:1 molar ratio in a minimal amount of a co-solvent such as trifluoroethanol (CF₃CH₂OH) to

ensure solubility.[14]

Reaction Medium: Add an aqueous solution of 0.1 N hydrochloric acid (HCl) to the dissolved

alkaloids.[14]

Coupling Reaction: To the stirred solution at room temperature (approximately 23°C), add 5

equivalents of iron(III) chloride (FeCl₃). The reaction mixture is typically stirred for a defined

period to allow for the formation of the intermediate iminium ion.[14]

Reduction: Following the coupling reaction, the intermediate is reduced by the addition of an

excess of sodium borohydride (NaBH₄). This step yields anhydrovinblastine.[14]
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Work-up and Purification: The reaction is quenched, and the crude product is extracted using

an appropriate organic solvent. The organic extracts are then combined, dried, and

concentrated under reduced pressure. The crude anhydrovinblastine is then purified,

typically by column chromatography or high-performance liquid chromatography (HPLC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1203243?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anhydrovinblastine Synthesis Workflow
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A typical workflow for the synthesis of anhydrovinblastine.
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Purification by High-Performance Liquid
Chromatography (HPLC)
Purification of anhydrovinblastine from the crude reaction mixture is essential to obtain a

high-purity product for research and development. Reversed-phase HPLC is a commonly

employed technique.

Representative HPLC Protocol:

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is

typically used.[15]

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer

(e.g., phosphate buffer at a controlled pH) and organic solvents like methanol and

acetonitrile.[15]

Detection: Anhydrovinblastine can be detected using a UV detector, typically at a

wavelength around 254 nm.[15]

Sample Preparation: The crude product is dissolved in a suitable solvent, filtered through a

0.2 µm filter, and then injected into the HPLC system.[15]

Characterization
The structure and purity of synthesized anhydrovinblastine are confirmed using various

analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used

to elucidate the chemical structure and confirm the identity of the compound. The complex

spectra provide detailed information about the connectivity and chemical environment of

each atom in the molecule.[14]

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to

determine the molecular weight of anhydrovinblastine. Tandem mass spectrometry

(MS/MS) can be employed to study the fragmentation pattern, which provides further

structural confirmation.[16] The fragmentation of the protonated molecule can provide

characteristic ions that are indicative of the catharanthine and vindoline moieties.
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Biosynthesis
In the plant Catharanthus roseus, anhydrovinblastine is a key intermediate in the biosynthesis

of vinblastine and vincristine. The formation of anhydrovinblastine is an oxidative coupling

reaction between catharanthine and vindoline, catalyzed by a peroxidase enzyme, such as

CrPrx1.[1]

Biosynthesis of Anhydrovinblastine
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The biosynthetic pathway leading to anhydrovinblastine.
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Conclusion
Anhydrovinblastine is a molecule of significant interest in medicinal chemistry and drug

development. Its role as a key precursor to clinically important anticancer drugs and its own

inherent biological activity make it a valuable subject of study. This guide provides a

foundational understanding of its chemical and physical properties, mechanism of action, and

methods for its synthesis and characterization, serving as a valuable resource for the scientific

community. Further research into the specific cytotoxic profile of anhydrovinblastine and the

development of novel derivatives holds promise for the future of cancer chemotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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